2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid
説明
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid is a bicyclic organic compound featuring a nitrogen atom (aza) at position 3, a ketone group (oxo) at position 4, and an acetic acid substituent at the 1-yl position of the bicyclo[3.1.1]heptane scaffold. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. The rigid bicyclic structure enhances conformational stability, while the acetic acid group provides hydrogen-bonding capacity, making it suitable for applications in medicinal chemistry and materials science .
特性
IUPAC Name |
2-(4-oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6(11)3-8-1-5(2-8)7(12)9-4-8/h5H,1-4H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKOIBDTICZHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the cyclization process.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
科学的研究の応用
Biological Applications
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
- Recent studies have highlighted the potential of compounds with similar structures to inhibit NAAA, which plays a crucial role in inflammatory responses. By inhibiting this enzyme, compounds can help maintain higher levels of palmitoylethanolamide, an endocannabinoid with anti-inflammatory properties .
- The structure-activity relationship (SAR) studies suggest that modifications to the bicyclic core can enhance the potency and selectivity of such inhibitors .
- Therapeutic Potential
- Agonist Activity on Orexin Receptors
Synthetic Applications
- Building Blocks for Complex Molecules
- Photochemical Reactions
Case Studies
作用機序
The mechanism of action of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogs:
Physicochemical Properties
生物活性
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid, with the CAS number 2287282-52-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are often associated with various pharmacological activities. The molecular formula is , and its IUPAC name is as mentioned above.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related bicyclic compounds. For instance, research indicates that derivatives of azabicyclo compounds exhibit significant bactericidal effects against various strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid | TBD | TBD |
The table above summarizes the antimicrobial efficacy of similar compounds, suggesting that 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid may possess comparable activity.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In related studies, azabicyclo derivatives were tested against various cell lines, including L929 fibroblasts and A549 lung cancer cells.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | L929 | 100 | 85% |
| Compound B | A549 | 50 | 90% |
| 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid | TBD | TBD | TBD |
The results indicate that many derivatives maintain high cell viability at therapeutic concentrations, suggesting a favorable safety profile.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several azabicyclo compounds against a panel of Gram-positive and Gram-negative bacteria. The findings indicated that certain structural modifications enhanced antibacterial potency significantly compared to existing antibiotics.
Study on Neuroprotective Effects
Another study explored the neuroprotective effects of azabicyclo derivatives in models of neurodegeneration. The results suggested that these compounds could modulate neurotransmitter levels and provide protective effects against neuronal death.
Q & A
Q. Table 1: Representative Physicochemical Data from Analogous Compounds
| Property | Value (Analogous Compound) | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ (tert-butyl analog) | HRMS, |
| Melting Point | 185–190°C | DSC, |
| LogP (Predicted) | 1.2 (ChemAxon) | Computational, |
Advanced Questions
What strategies are effective for achieving stereochemical control in the synthesis of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid, particularly at the bicyclic core?
Methodological Answer:
- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during bicyclic core formation to enforce enantioselectivity (e.g., 85% ee reported for [3.1.0] systems) .
- Asymmetric Catalysis : Rhodium-catalyzed cyclopropanation or enantioselective hydrogenation to control bridgehead stereochemistry .
- Crystallization-Induced Diastereomer Resolution : Separation of diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .
Challenges : Steric hindrance at the bicyclic bridgehead complicates catalyst accessibility.
How can computational modeling (e.g., molecular docking, DFT) predict the biological activity and binding mechanisms of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid with target enzymes or receptors?
Methodological Answer:
- Molecular Docking :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., proteases, kinases) due to the compound’s bicyclic lipophilic core. AutoDock Vina or Schrödinger Suite are suitable tools .
- Binding Affinity Prediction : ΔG values < −7 kcal/mol suggest strong interactions. Analog studies show affinity for GABA receptors (Ki ~ 150 nM) .
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential maps, highlighting nucleophilic attack sites (e.g., oxo group) .
Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays.
What experimental approaches resolve contradictions in reported solubility and stability data for 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid under varying conditions?
Methodological Answer:
- Controlled Stability Studies :
- Solubility Enhancement :
- Co-Solvents : Test DMSO-water mixtures (10–90% v/v) for improved solubility.
- Salt Formation : Synthesize sodium or hydrochloride salts to increase aqueous solubility (e.g., 20 mg/mL for HCl salt analogs) .
Data Reconciliation : Use orthogonal methods (e.g., NMR, LC-MS) to confirm degradation products and solubility profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
